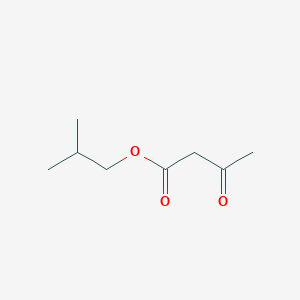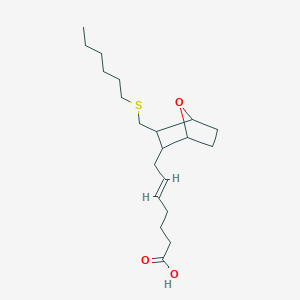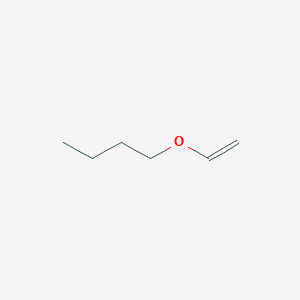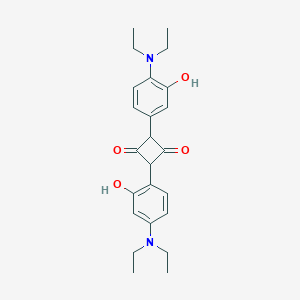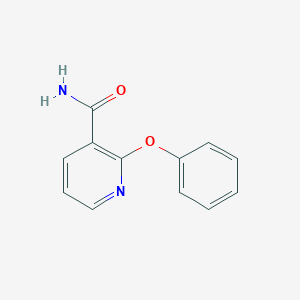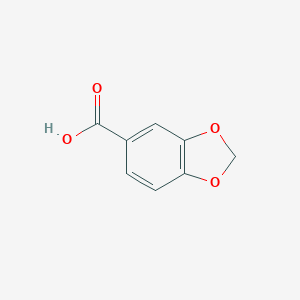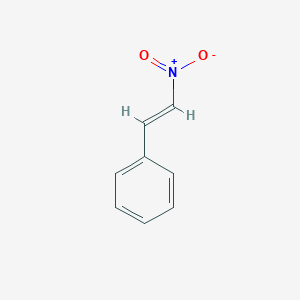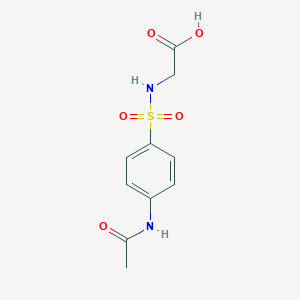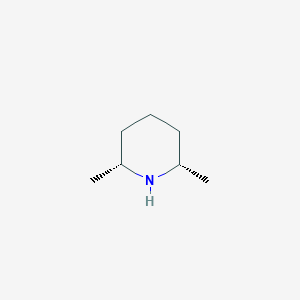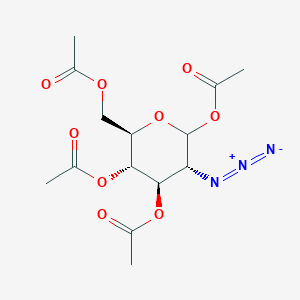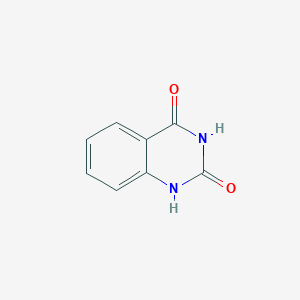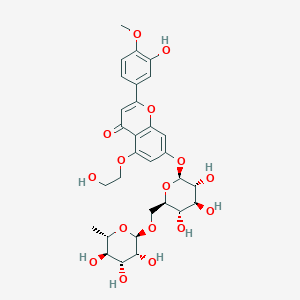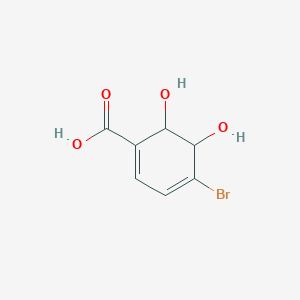
4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is an organic compound with the molecular formula C7H7BrO4 It is characterized by the presence of a bromine atom, two hydroxyl groups, and a carboxylic acid group attached to a cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid typically involves the bromination of 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexadiene ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory settings are scaled up for industrial applications, with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under investigation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, its hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.
2,4-Cyclohexadiene-1-carboxylic acid: Similar structure but different substitution pattern, leading to different chemical properties.
Bromanilic acid (2,5-Dibromo-3,6-dihydroxyquinone): Contains bromine atoms and hydroxyl groups but has a quinone structure instead of a cyclohexadiene ring
Uniqueness: The presence of both bromine and hydroxyl groups in 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid makes it unique compared to its analogs
Propriétés
IUPAC Name |
4-bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO4/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,5-6,9-10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPDQYJPNWAGFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(=C1)Br)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554452 |
Source


|
| Record name | 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115524-22-6 |
Source


|
| Record name | 4-Bromo-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B46458.png)
